5-Methylthiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIJKQVZBYNCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure elucidation of 5-Methylthiophene-3-carboxamide

An In-Depth Technical Guide to the Structure Elucidation of 5-Methylthiophene-3-carboxamide

Introduction

Thiophene carboxamides are a significant class of heterocyclic compounds, frequently utilized as core scaffolds in medicinal chemistry and materials science. Their biological activity is often intrinsically linked to their specific substitution pattern, making unambiguous structure determination a critical step in research and development. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 5-Methylthiophene-3-carboxamide. We will proceed from foundational analysis through advanced spectroscopic techniques, explaining not just the what but the why behind each experimental choice, ensuring a self-validating and robust analytical workflow.

Chapter 1: Foundational Analysis & Hypothesized Structure

Before any instrumental analysis, a foundational assessment based on the compound's name is performed.

-

Compound Name: 5-Methylthiophene-3-carboxamide

-

Molecular Formula: C₆H₇NOS

-

Molecular Weight (Monoisotopic): 141.0248 g/mol

-

Hypothesized Structure:

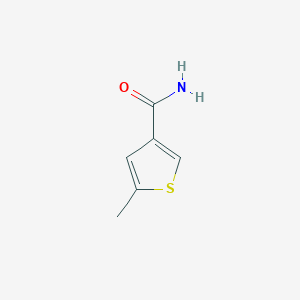

Figure 1. Hypothesized chemical structure.

This initial hypothesis forms the basis for all subsequent spectroscopic predictions and confirmations. The primary analytical challenge is to unequivocally confirm the 3,5-substitution pattern on the thiophene ring and validate the presence and connectivity of the methyl and carboxamide functional groups.

Chapter 2: The Elucidation Workflow: An Integrated Spectroscopic Approach

A multi-technique approach is essential for rigorous structure elucidation. Each method provides a unique piece of the puzzle, and together, they build a self-validating case for the final structure.

Caption: Overall workflow for structure elucidation.

Chapter 3: Mass Spectrometry - Confirming the Foundation

High-Resolution Mass Spectrometry (HRMS) is the first instrumental step. Its purpose is twofold: to confirm the molecular weight and to validate the elemental composition, which is a critical check of the starting hypothesis.

Expected Results (HRMS): Using a technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺.

| Parameter | Expected Value | Purpose |

| Calculated m/z for [C₆H₈NOS]⁺ | 142.0321 | This is the exact mass of the protonated molecule based on the most abundant isotopes. |

| Observed m/z | Within 5 ppm of calculated | A match within this tolerance provides high confidence in the elemental formula C₆H₇NOS. |

| Isotope Pattern | Presence of [M+2]⁺ peak | The natural abundance of the ³⁴S isotope (approx. 4.2%) should result in a small peak at m/z 144.0291, which is a characteristic signature for sulfur-containing compounds.[1] |

Causality Behind Choice: HRMS is chosen over standard MS because its high accuracy allows for the differentiation between molecules with the same nominal mass but different elemental compositions, providing a stringent validation of the molecular formula.

Chapter 4: Infrared Spectroscopy - Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups predicted by the hypothesized structure.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3400 - 3100 | N-H Stretch (Asymmetric & Symmetric) | Primary Amide (-NH₂) | Primary amides typically show two distinct bands in this region.[2] Their presence is a strong indicator of the -CONH₂ group. |

| ~3100 - 3000 | C-H Stretch (sp²) | Aromatic (Thiophene) | Stretching vibrations for protons attached to the thiophene ring. |

| ~2950 - 2850 | C-H Stretch (sp³) | Methyl (-CH₃) | Stretching vibrations for the methyl group protons. |

| ~1660 | C=O Stretch (Amide I) | Primary Amide | This is a very strong and characteristic absorption for the carbonyl group in a primary amide.[3][4] Its position can be influenced by conjugation with the thiophene ring. |

| ~1620 | N-H Bend (Amide II) | Primary Amide | This band arises from the bending of the N-H bonds and is another key indicator of the primary amide functional group.[3] |

Trustworthiness: The combined observation of the dual N-H stretches, the strong Amide I band, and the Amide II band provides a highly reliable confirmation of the primary carboxamide moiety.

Chapter 5: NMR Spectroscopy - The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information, mapping the carbon-hydrogen framework and establishing the precise connectivity of the atoms.

¹H NMR Spectroscopy

This experiment identifies all unique proton environments in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~7.80 | d | ~1.5 | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxamide group and will be the most deshielded aromatic proton. It appears as a doublet due to coupling with H-4. |

| ~7.10 | d | ~1.5 | 1H | H-4 | This proton is coupled to H-2. The small J-value is characteristic of a four-bond coupling across the sulfur atom in a thiophene ring. |

| ~5.70 | br s | - | 2H | -NH₂ | The amide protons are often broad and can exchange with trace water. Their chemical shift is highly dependent on solvent and concentration. |

| ~2.50 | s | - | 3H | -CH₃ | The methyl group protons are attached to an aromatic ring and appear as a singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectroscopy

This provides information on the unique carbon environments.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C=O | The amide carbonyl carbon is significantly deshielded. |

| ~145.0 | C-5 | Aromatic carbon bearing the methyl group. Its chemical shift is influenced by the sulfur atom and the substituent. |

| ~138.0 | C-3 | Quaternary carbon attached to the carboxamide group. |

| ~131.0 | C-2 | Aromatic CH carbon adjacent to the sulfur atom. |

| ~124.0 | C-4 | Aromatic CH carbon. |

| ~15.5 | -CH₃ | The methyl carbon, appearing in the typical aliphatic region. |

2D NMR - Establishing Unambiguous Connectivity

While 1D NMR provides a strong foundation, 2D NMR experiments are essential to definitively prove the proposed 3,5-substitution pattern.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We would expect to see a cross-peak between the signals at ~7.80 ppm (H-2) and ~7.10 ppm (H-4), confirming they are on the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This maps protons directly to the carbons they are attached to. It would show correlations between:

-

δH ~7.80 ↔ δC ~131.0 (H-2 to C-2)

-

δH ~7.10 ↔ δC ~124.0 (H-4 to C-4)

-

δH ~2.50 ↔ δC ~15.5 (-CH₃ protons to -CH₃ carbon)

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to piece the molecular fragments together.

Caption: Key expected HMBC correlations for confirmation.

The Logic of HMBC:

-

Methyl Group Placement: The methyl protons (~2.50 ppm) are expected to show correlations to C-5 (~145.0 ppm) and C-4 (~124.0 ppm). This places the methyl group adjacent to the C-4 proton.

-

Carboxamide Placement: The H-2 proton (~7.80 ppm) should show a strong correlation to the quaternary carbon C-3 (~138.0 ppm) and a crucial correlation to the carbonyl carbon C=O (~165.0 ppm).

-

Final Proof: The H-4 proton (~7.10 ppm) will correlate to C-5 and C-3. The combination of these long-range correlations creates an undeniable network of connectivity that locks the methyl group at position 5 and the carboxamide at position 3, ruling out any other possible isomer.

Chapter 6: X-Ray Crystallography - The Gold Standard

If a single, high-quality crystal of the compound can be grown, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule, showing the exact position of every atom and confirming bond lengths, bond angles, and the substitution pattern with absolute certainty. While not always feasible, it is the most authoritative method available.[5][6][7][8]

Chapter 7: Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.[9]

-

Method: Infuse the sample solution directly into the ESI source in positive ion mode.

-

Parameters: Set the mass range to m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

-

Data Analysis: Extract the exact mass of the [M+H]⁺ ion and compare it to the theoretical value calculated for C₆H₈NOS⁺. Analyze the isotope pattern to confirm the presence of the ³⁴S isotope peak at [M+2]⁺.

FTIR Spectroscopy

-

Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the empty ATR crystal before running the sample.

-

Data Analysis: Identify and label the key absorption bands corresponding to the N-H, C-H, C=O, and N-H bend vibrations.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[10]

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data with a 90° pulse angle.

-

Set a relaxation delay of at least 2 seconds.

-

Acquire at least 8 scans.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Use standard, gradient-selected pulse programs for each experiment.

-

Optimize the spectral widths in both dimensions to cover all relevant signals.

-

For HMBC, set the long-range coupling delay to optimize for J-couplings of ~8 Hz.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

-

Integrate the ¹H spectrum and pick all peaks in both 1D and 2D spectra for final analysis.

-

Conclusion

By systematically applying this integrated workflow of HRMS, FTIR, and a full suite of 1D and 2D NMR experiments, the chemical structure of 5-Methylthiophene-3-carboxamide can be elucidated with the highest degree of scientific confidence. Each step validates the previous one, from confirming the elemental composition with HRMS to identifying functional groups with FTIR, and finally, to assembling the complete atomic framework with NMR. This rigorous, evidence-based approach ensures that the structure is not merely proposed, but definitively proven.

References

-

Bernès, S., Mendoza, A., Flores-Alamo, M., & Ortiz-Pastrana, N. (2016). Crystal structures of four chiral imine-substituted thiophene derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 334–339. [Link]

-

Dharmaraj, N., & Sivasankaran, N. (Year not available). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Semantic Scholar. [Link]

-

Adeoye, I. O., & Ojo, J. F. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 8(2), 201-204. [Link]

-

Ojo, J. F. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

Margl, L., Tei, A., & Stuppner, H. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 53(1-2), 66-72. [Link]

-

Rikken, F. J. A., Janssen, R. A. J., Meijer, E. W., & van der Marel, C. (n.d.). X‐ray structural studies of various octyl‐substituted polythiophenes. ResearchGate. [Link]

-

Chaloner, P. A., Gunatunga, S. R., & Hitchcock, P. B. (1997). ChemInform Abstract: Synthesis of Substituted Oligothiophenes and X-Ray Crystal Structures of 3′Methyl2,2′:5′,2′′-terthiophene, 3,3′′Dimethyl2,2′:5′,2′′- terthiophene, and 5′-(2-Thienyl)-2,2′:3′,2′′-terthiophene. ResearchGate. [Link]

-

Biris, M.-L., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 29(14), 3328. [Link]

-

Margl, L., Tei, A., & Stuppner, H. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]

-

Mohareb, R. M., Abdallah, A. E. M., Helal, M. H. E., & Shaloof, S. M. H. (2015). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Acta Pharmaceutica, 65(4), 367-382. [Link]

-

George, G. N., et al. (2014). Long-Range Chemical Sensitivity in the Sulfur K-Edge X-ray Absorption Spectra of Substituted Thiophenes. The Journal of Physical Chemistry A, 118(37), 8063-8071. [Link]

-

Sato, Y., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 999-1008. [Link]

-

Mosslemin, M. H., & Shams, H. (2006). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 18(4), 2821-2826. [Link]

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

-

Alam, M. A., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

-

Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. RSC Publishing. [Link]

-

Vasu, S. S., et al. (2003). Two biologically active thiophene-3-carboxamide derivatives. SciSpace. [Link]

-

Choo, E. S. G., et al. (2011). Electronic Supplementary Information. Royal Society of Chemistry. [Link]

-

Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris. [Link]

-

White, D. E., et al. (n.d.). A general enantioselective route to the chamigrene natural product family. Caltech. [Link]

-

Itami, K., et al. (n.d.). Supporting Information. AWS. [Link]

-

Pal, M., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(4), M1288. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Crystal structures of four chiral imine-substituted thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]

The Expanding Therapeutic Potential of Thiophene Carboxamides: A Technical Guide to Their Biological Activity

Introduction: The Thiophene Carboxamide Scaffold in Modern Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged" scaffold in drug design. When coupled with a carboxamide functional group, the resulting thiophene carboxamide core offers a versatile platform for creating compounds with a wide spectrum of biological activities.[2] This technical guide provides an in-depth exploration of the diverse biological activities of thiophene carboxamide derivatives, with a particular focus on their burgeoning role in oncology. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used to elucidate their therapeutic potential.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiophene carboxamide derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines through various mechanisms of action.[3] Their therapeutic potential stems from their ability to target key pathways involved in tumor growth, proliferation, and survival.

Inhibition of Key Kinases in Oncogenic Signaling

Many cancers are driven by aberrant signaling pathways orchestrated by protein kinases. Thiophene carboxamides have been successfully designed to target several of these crucial enzymes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4] Several thiophene carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[4][5] For instance, certain ortho-amino thiophene carboxamides have shown significant inhibitory activity against VEGFR-2, leading to cytotoxic effects in hepatocellular carcinoma cell lines like HepG-2.[5] The mechanism involves the thiophene carboxamide scaffold mimicking the ATP molecule, competitively binding to the kinase's active site and blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.

Featured Derivative Profile: VEGFR-2 Inhibitory Thiophene Carboxamides

| Compound Class | Target Cancer Cell Line | Key Findings | IC50 (VEGFR-2) | Reference |

| Ortho-amino thiophene carboxamides | HepG-2 (Hepatocellular Carcinoma) | 2.3-fold higher cytotoxicity than Sorafenib, cell cycle arrest at G2/M phase. | 0.59 µM | [5] |

| Thiophene-3-carboxamide derivatives | - | Potent anti-proliferative activity. | - | [4] |

A critical step in validating a potential VEGFR-2 inhibitor is to perform an in vitro kinase assay. This directly measures the compound's ability to inhibit the enzyme's catalytic activity.

-

Reagent Preparation : Prepare serial dilutions of the test thiophene carboxamide derivative in a suitable buffer (e.g., kinase buffer). Prepare a master mix containing recombinant human VEGFR-2 kinase, a suitable substrate (e.g., Poly-Glu,Tyr 4:1), and ATP.

-

Reaction Initiation : In a 96-well plate, add the diluted test compounds. Initiate the kinase reaction by adding the master mix to each well. Include a positive control (kinase and substrate without inhibitor) and a negative control (buffer only).

-

Incubation : Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes) to allow for substrate phosphorylation.

-

Detection : Stop the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™. This assay measures luminescence, which is inversely proportional to the kinase activity.

-

Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Disruption of Microtubule Dynamics: A Mitotic Catastrophe

The cytoskeleton, particularly the microtubule network, is a validated target in cancer therapy. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, forming the mitotic spindle.[6] Thiophene carboxamide derivatives have been developed as tubulin polymerization inhibitors, acting as biomimetics of natural products like Combretastatin A-4 (CA-4).[7][8] These compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[7][9] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[5][10]

Featured Derivative Profile: Tubulin Polymerization Inhibitory Thiophene Carboxamides

| Compound ID | Target Cancer Cell Line | Key Findings | IC50 (Cell Line) | Reference |

| Compound 2b | Hep3B (Hepatocellular Carcinoma) | Biomimetic of Combretastatin A-4, disrupts spheroid formation. | 5.46 µM | [7][8] |

| Compound 21 | HepG-2 (Hepatocellular Carcinoma) | Inhibits β-tubulin polymerization by 86% at its IC50. | - | [5] |

| Compound 1312 | SGC-7901 (Gastric Cancer) | Concentration-dependent suppression of tubulin polymerization. | 340 nM | [10] |

The following workflow illustrates the general process for evaluating the anticancer activity of a novel thiophene carboxamide derivative, from initial cytotoxicity screening to mechanistic studies.

Caption: General workflow for the evaluation of thiophene carboxamide derivatives as anticancer agents.

-

Reagent Preparation : Reconstitute purified tubulin protein in a general tubulin buffer containing GTP. Prepare serial dilutions of the test thiophene carboxamide derivative.

-

Reaction Setup : In a pre-warmed 96-well plate, add the tubulin solution and the test compound dilutions. Include a positive control (e.g., nocodazole for inhibition or paclitaxel for enhancement) and a negative control (vehicle).

-

Monitoring Polymerization : Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm in kinetic mode at 37°C. The increase in absorbance over time corresponds to the formation of microtubules.

-

Data Analysis : Plot the absorbance at 340 nm as a function of time. Compare the polymerization curves of the test compounds to the controls to determine their inhibitory or enhancing effects on tubulin polymerization.

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Thiophene carboxamide derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms, including the activation of executioner caspases 3 and 7 and the disruption of the mitochondrial membrane potential.[2]

-

Cell Culture and Treatment : Seed cancer cells in a white-walled 96-well plate and allow them to adhere overnight. Treat the cells with the thiophene carboxamide derivative at various concentrations for a specified period (e.g., 24 hours).

-

Reagent Addition : Equilibrate the plate and a commercial caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to room temperature. Add the reagent to each well.

-

Incubation : Incubate the plate at room temperature for 30-60 minutes, protected from light. The reagent lyses the cells and contains a pro-luminescent substrate that is cleaved by active caspases 3 and 7.

-

Luminescence Measurement : Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Cell Cycle Arrest

By interfering with cellular processes like DNA replication or mitosis, anticancer drugs can cause cells to arrest at specific phases of the cell cycle. As mentioned earlier, tubulin-targeting thiophene carboxamides often induce a G2/M phase arrest.[5] This can be quantified using flow cytometry.

-

Cell Treatment and Harvesting : Treat cultured cancer cells with the test compound for a desired time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation : Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.

-

Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The intensity of the propidium iodide fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Beyond their anticancer properties, thiophene carboxamide derivatives have also demonstrated significant potential as antimicrobial agents.[11] They exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[11][12]

The antimicrobial mechanism of these compounds can involve the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.[13] For instance, certain derivatives have shown inhibitory activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.[12]

Featured Derivative Profile: Antimicrobial Thiophene Carboxamides

| Compound Class | Target Organism | Key Findings | MIC Range (µg/mL) | Reference |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Potent inhibitors of β-lactamase. | - | [12] |

| 3-Amino thiophene-2-carboxamides | S. aureus, B. subtilis, P. aeruginosa | Higher activity than corresponding 3-hydroxy derivatives. | - | [14] |

| Thiophene-2-carboxamide thioureides | Gram-negative clinical strains | Active against reference and clinical strains. | 31.25 - 250 | [15] |

-

Preparation of Antimicrobial Solutions : Prepare a stock solution of the thiophene carboxamide derivative and create a series of two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation : Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).

-

Inoculation : Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no antimicrobial agent) and a negative control (no bacteria).

-

Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Thiophene carboxamide derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2.[16][17] COX-2 is an inducible enzyme that plays a major role in the synthesis of pro-inflammatory prostaglandins.[17]

-

Reagent Preparation : Prepare solutions of human recombinant COX-2 enzyme, a suitable substrate (e.g., arachidonic acid), and serial dilutions of the test thiophene carboxamide derivative.

-

Reaction Setup : In a suitable assay plate, combine the COX-2 enzyme and the test compound dilutions. Include a positive control (e.g., celecoxib) and a negative control (vehicle).

-

Reaction Initiation and Incubation : Initiate the reaction by adding the arachidonic acid substrate and incubate at 37°C for a specified time.

-

Detection : The product of the COX-2 reaction, prostaglandin E2 (PGE2), can be quantified using a variety of methods, including enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.

-

Data Analysis : Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Synthesis of Thiophene Carboxamide Derivatives

The versatility of the thiophene carboxamide scaffold is matched by the accessibility of synthetic routes to these compounds. Two common approaches are highlighted below.

Gewald Reaction for 2-Aminothiophene-3-carboxamides

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[14][18] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[18] The resulting 2-aminothiophene can then be further functionalized.

Caption: The Gewald reaction for the synthesis of 2-aminothiophene derivatives.

Amide Bond Formation

A common method for synthesizing N-substituted thiophene-2-carboxamides involves the coupling of a thiophene-2-carboxylic acid with a primary or secondary amine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using a peptide coupling reagent.[19][20]

Conclusion and Future Perspectives

Thiophene carboxamide derivatives represent a highly versatile and promising class of biologically active compounds. Their demonstrated efficacy as anticancer agents, acting through diverse mechanisms such as kinase inhibition and tubulin polymerization disruption, underscores their potential for further development. Furthermore, their emerging roles as antimicrobial and anti-inflammatory agents open up new avenues for therapeutic applications. Future research will likely focus on optimizing the potency and selectivity of these derivatives through detailed structure-activity relationship studies, as well as exploring novel therapeutic targets. The continued application of the robust experimental protocols outlined in this guide will be crucial in advancing these exciting compounds from the laboratory to the clinic.

References

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Semantic Scholar. Available at: [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available at: [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. Available at: [Link]

-

DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. University of Virginia School of Medicine. Available at: [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

-

Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. Available at: [Link]

-

Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation | Request PDF. ResearchGate. Available at: [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Available at: [Link]

-

What is the best protocol for preparing sample for FACS (cell cycle analysis) using propidium iodide staining?. ResearchGate. Available at: [Link]

- DNA Cell Cycle Analysis with PI. Unknown Source.

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

-

Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. PMC. Available at: [Link]

-

Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available at: [Link]

-

New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT. Dove Medical Press. Available at: [Link]

-

Assays of tubulin polymerization were carried out using... ResearchGate. Available at: [Link]

-

Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PMC. Available at: [Link]

-

(PDF) Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. Available at: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. Available at: [Link]

-

Chemical structures of some anti-mitotic drugs via tubulin... ResearchGate. Available at: [Link]

-

Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. IJERT. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC. CMAC. Available at: [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PMC. Available at: [Link]

-

VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

Tubulin polymerization HTS assay using >97% pure tubulin, OD based - Porcine (BK004P) | Cytoskeleton, Inc. Cytoskeleton, Inc. Available at: [Link]

-

In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Available at: [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. Available at: [Link]

-

In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants | Journal of Biological Research - PAGEPress Publications. PAGEPress Publications. Available at: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. PrepChem.com. Available at: [Link]

Sources

- 1. cytoskeleton.com [cytoskeleton.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdb.apec.org [pdb.apec.org]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchhub.com [researchhub.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]

- 10. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 11. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

- 12. Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. diva-portal.org [diva-portal.org]

- 16. promega.com [promega.com]

- 17. mdpi.com [mdpi.com]

- 18. Gewald reaction - Wikipedia [en.wikipedia.org]

- 19. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Technical Guide: 5-Methylthiophene-3-carboxamide Scaffolds in Medicinal Chemistry

Executive Summary

The 5-methylthiophene-3-carboxamide scaffold represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for phenyl and pyridine amides. Its structural versatility allows it to function as a core template for kinase inhibitors (JNK, VEGFR-2, EGFR), anti-tubercular agents, and PI4KIIα inhibitors.[1]

This guide provides a technical deep-dive into the synthesis, functionalization, and biological application of this scaffold.[1] It distinguishes between the simple scaffold (derived from the carboxylic acid) and the highly functionalized 2-amino derivatives (synthesized via the Gewald reaction), offering researchers a complete roadmap for utilization.

Part 1: Chemical Architecture & Significance

Structural Properties

The thiophene ring offers unique electronic properties compared to benzene. The sulfur atom donates electron density into the ring, making the system electron-rich (π-excessive).

-

Bioisosterism: The thiophene ring is a classic isostere for benzene, often improving lipophilicity and metabolic stability.[1]

-

Vector Positioning: The 3-carboxamide position provides a specific vector for hydrogen bonding interactions (donor/acceptor), critical for binding in the ATP-binding pockets of kinases or the JIP interface of JNK.[1]

Scaffold Classification

Researchers must distinguish between two primary subclasses:

| Feature | Type A: Simple Scaffold | Type B: 2-Amino-Functionalized |

| Core Structure | 5-methylthiophene-3-carboxamide | 2-amino-5-methylthiophene-3-carboxamide |

| Primary Synthesis | Amide coupling from acid precursor | Gewald Multicomponent Reaction |

| Key Utility | Fragment-based drug design, simple linkers | Dense functionalization, Kinase hinge binding |

| CAS Example | Acid precursor:[2][3][4][5][6] 19156-50-4 | Core: 51486-03-4 |

Part 2: Synthetic Pathways & Protocols[8][9]

Route A: Amide Coupling (Simple Scaffold)

This route is preferred when the 2-position does not require amino-functionalization. It utilizes commercially available 5-methylthiophene-3-carboxylic acid .

Mechanism: Nucleophilic acyl substitution via an activated acid chloride or active ester intermediate.

Protocol 1: Standard Amide Coupling

-

Activation: Dissolve 5-methylthiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours until gas evolution ceases.

-

Concentration: Remove solvent and excess oxalyl chloride under reduced pressure to yield the acid chloride.

-

Coupling: Redissolve the residue in DCM. Add the target amine (1.1 eq) and Triethylamine (TEA, 2.0 eq) at 0°C.

-

Workup: Stir overnight. Quench with water, extract with DCM, and wash with 1N HCl and saturated NaHCO₃.[1]

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography.

Route B: The Gewald Reaction (2-Amino Scaffold)

The Gewald reaction is the industry standard for generating highly substituted thiophenes. It constructs the thiophene ring and the amide functionality simultaneously.[7]

Mechanism: A Knoevenagel condensation between a ketone/aldehyde and an activated nitrile, followed by sulfur-mediated cyclization.[1]

Protocol 2: Microwave-Assisted Gewald Synthesis This protocol yields 2-amino-5-methylthiophene-3-carboxamide derivatives with high efficiency.

-

Reagents: Propionaldehyde (or ketone equivalent), Methyl Cyanoacetate (or 2-cyanoacetamide), Elemental Sulfur (

), Morpholine (catalyst).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Procedure:

-

Mix Methyl Cyanoacetate (1.0 eq), Sulfur (1.0 eq), and Propionaldehyde (1.0 eq) in Ethanol.[1]

-

Add Morpholine (0.5 eq) dropwise.

-

Microwave Irradiation: Heat to 50°C for 30-60 minutes (or reflux 4-6 hours conventional).

-

-

Isolation: Cool the mixture. The product often precipitates as a solid.

-

Purification: Filter and wash with cold ethanol. Recrystallize from MeOH/EtOH.

Visualization: Gewald Reaction Workflow

The following diagram illustrates the logical flow of the Gewald synthesis, highlighting the critical cyclization step.

Figure 1: The Gewald reaction combines three components to construct the thiophene core and functional handles simultaneously.

Part 3: Medicinal Chemistry Applications[3][9][11][12][13]

JNK Inhibition (JIP Site Targeting)

Unlike ATP-competitive inhibitors, thiophene-3-carboxamides have been designed to target the JNK Interacting Protein (JIP) binding site.

-

Mechanism: The carboxamide group mimics the peptide backbone interactions of the JIP scaffold protein.[1]

-

SAR Insight: Substitution at the 2-position (e.g., with large aromatic amides) is critical for displacing the JIP peptide.[1] The 5-methyl group provides hydrophobic packing.

VEGFR-2 and EGFR Kinase Inhibition

Trisubstituted thiophene-3-carboxamides act as ATP-competitive inhibitors.

-

Key Derivative: Symmetrical trisubstituted selenide derivatives (e.g., Compound 16e in literature) show IC50 < 9 μM against HCT116 cells.[1][8]

-

Structural Logic: The 2-amino group forms a hydrogen bond with the kinase hinge region, while the 3-carboxamide extends into the solvent-exposed region or back-pocket, depending on substitution.[1]

PI4KIIα Inhibition (Compound PI-273)

The derivative PI-273 (2-(3-(4-chlorobenzoyl)thioureido)-4-ethyl-5-methylthiophene-3-carboxamide) is a specific inhibitor of Phosphatidylinositol 4-kinase IIα.[9]

Visualization: Structure-Activity Relationship (SAR)

This diagram maps the functional regions of the scaffold to their biological impact.

Figure 2: SAR Map highlighting the functional roles of the 2, 3, and 5 positions on the thiophene ring.

Part 4: Characterization & Handling

Analytical Markers

When synthesizing these derivatives, use the following NMR markers to validate the structure:

-

¹H NMR (DMSO-d₆):

-

Thiophene-H (C4-H): Singlet/Doublet around δ 6.5 - 7.5 ppm (depending on C2 substitution).

-

Methyl Group (C5-CH₃): Singlet around δ 2.2 - 2.5 ppm.

-

Amide NH₂: Broad singlets, typically δ 7.0 - 8.0 ppm (exchangeable with D₂O).[1]

-

2-Amino NH₂ (if present): Broad singlet, often shifted upfield (δ 6.0 - 7.5 ppm) compared to amide.

-

Stability & Storage

-

Oxidation: Thiophenes are generally stable but can oxidize to S-oxides (thiophene-S-oxides) under strong oxidizing conditions.

-

Light Sensitivity: Some amino-thiophenes are photosensitive; store in amber vials.

-

Storage: -20°C for long-term storage of functionalized derivatives.

References

-

Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. National Institutes of Health (NIH). Available at: [Link]

-

Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link][4][5][10][8][11][12][13]

-

PI-273, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα. Cancer Research.[1] Available at: [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives (Gewald Reaction Applications). International Journal of Pharmaceutical Quality Assurance. Available at: [Link][4][10][8][11][13]

- Preparation method of derivatives of 2-aminothiophene-3-carboxamide (Patent CN104478850A).Google Patents.

Sources

- 1. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 2. 51486-03-4|2-Amino-5-methylthiophene-3-carboxamide|BLD Pharm [bldpharm.com]

- 3. 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide [synhet.com]

- 4. dsc.duq.edu [dsc.duq.edu]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-5-methylthiophene-3-carboxamide 51486-03-4 [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI-273, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

Guide to the Safe Handling and Management of 5-Methylthiophene-3-carboxamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safety, handling, and emergency protocols for 5-Methylthiophene-3-carboxamide. As a member of the thiophene carboxamide class, this compound and its structural analogs are of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutics[1][2]. The inherent biological activity of these scaffolds necessitates a thorough understanding of their potential hazards to ensure the safety of laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, synthesizing data from safety data sheets (SDS), toxicological databases, and scientific literature to provide field-proven insights and self-validating protocols.

Hazard Identification and Classification

A complete toxicological profile for 5-Methylthiophene-3-carboxamide is not extensively documented in publicly available literature. Therefore, a conservative approach to handling is mandated, drawing upon data from structurally similar thiophene derivatives. The primary hazards are associated with irritation and potential toxicity upon ingestion or inhalation.

Based on GHS classifications for analogous compounds like 2-amino-5-methylthiophene-3-carboxylic acid and thiophene-3-carboxamide, the following hazards should be assumed[3][4]:

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Table 1: Physicochemical and Identifier Data

| Property | Value | Source |

| Molecular Formula | C₆H₇NOS | |

| Molecular Weight | 141.19 g/mol | |

| Appearance | Solid / Crystalline Powder (Typical) | [7] |

| CAS Number | 39950-89-9 |

Table 2: GHS Hazard Classification Summary (Inferred from Analogs)

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[3][4] |

| Skin Irritation | H315 | Warning | Causes skin irritation[3][7] |

| Eye Irritation | H319 | Warning | Causes serious eye irritation[3][7] |

| STOT - Single Exposure | H335 | Warning | May cause respiratory irritation[3][8] |

Toxicological Profile: A Data-Driven Assessment

The toxicological properties of 5-Methylthiophene-3-carboxamide have not been fully investigated[5]. The narrative below is constructed from data on related thiophene compounds to inform a robust risk assessment.

Mechanistic Insights: Thiophene derivatives undergo metabolic biotransformation primarily through oxidative reactions (S-oxidation or ring epoxidation), followed by conjugation with glutathione for excretion[9]. While this is a detoxification pathway, reactive intermediates can be formed, underpinning the potential for toxicity.

-

Acute Effects: The primary acute risks are irritation to the skin, eyes, and respiratory system upon contact or inhalation of dust[7][8][10]. Symptoms of overexposure may include headache, dizziness, and nausea[5]. Ingestion may be harmful[4][6][10].

-

Chronic Effects: Data on chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity for 5-Methylthiophene-3-carboxamide is unavailable[6][10]. The absence of data necessitates handling the compound as if it were potentially hazardous with long-term exposure.

-

Sensitization: Some related carboxamides have the potential to be skin sensitizers[11]. Therefore, repeated skin contact should be meticulously avoided.

Exposure Control and Personal Protection

A multi-layered approach combining engineering controls, administrative protocols, and personal protective equipment (PPE) is essential for minimizing exposure.

Engineering Controls:

-

Ventilation: All handling of solid 5-Methylthiophene-3-carboxamide and its solutions must be conducted in a certified chemical fume hood to control airborne levels of dust or aerosols[10][12][13]. The ventilation system should be sufficient to keep exposure below any recommended limits[10].

Administrative Controls:

-

Designated Areas: Establish designated areas for the storage and handling of thiophene carboxamides.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental workflows involving this compound.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SDS and this guide[13].

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. It must be selected based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Citation |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is required if there is a splash hazard. | Approved under standards such as NIOSH (US) or EN 166 (EU) to prevent eye irritation or serious damage from dust or splashes[12][13]. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Gloves must be worn at all times when handling the compound or its containers. Inspect gloves prior to use and change them frequently, especially after direct contact[12][13]. |

| Skin and Body Protection | Laboratory coat. Additional protective clothing may be required for large-scale operations. | Provides a barrier against skin contact, which can cause irritation[12][14]. |

| Respiratory Protection | Not typically required when used within a functioning fume hood. | If engineering controls are insufficient or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[10][12]. |

Integrated Risk Assessment and Handling Workflow

The following diagram illustrates the logical workflow for safely managing projects involving 5-Methylthiophene-3-carboxamide, from initial planning to final disposal. This process ensures that safety is proactively integrated into the research lifecycle.

Caption: Workflow for Risk Assessment and Safe Handling.

Standard Operating Protocols

Adherence to standardized protocols is critical for ensuring consistent safety and experimental reproducibility.

Weighing and Transferring Solid Compound

-

Preparation: Ensure the chemical fume hood is operational. Place a weigh boat on an analytical balance inside the hood.

-

Aliquotting: Carefully transfer the required amount of 5-Methylthiophene-3-carboxamide from the stock container to the weigh boat using a clean spatula. Avoid creating dust clouds[10][13].

-

Closure: Immediately and tightly close the main stock container[7][10].

-

Transfer: Transfer the weighed solid directly into the reaction vessel within the fume hood.

Dissolution

-

Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the pre-weighed solid.

-

Mixing: Mix using a magnetic stirrer or gentle agitation until fully dissolved. If heating is required, use a controlled heating mantle and ensure the setup is secure.

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][10][12].

-

Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. If irritation persists, seek medical attention[7][10][12].

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention[10][12].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS to the medical professional[6].

Spill Response

-

Small Spill: For small amounts of solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal[10].

-

Large Spill: Evacuate non-essential personnel from the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and collect the material using an inert absorbent material. Place in a sealed container for hazardous waste disposal. Do not allow the product to enter drains[10][13].

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam[10][12].

-

Unsuitable Media: Do not use a solid water jet, as it may scatter and spread the fire[10].

-

Hazards from Combustion: Hazardous decomposition products can include oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx)[7][10][12]. Firefighters should wear self-contained breathing apparatus (SCBA)[5][6].

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area[7][10][12]. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[7][10].

-

Disposal: Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain[7][10][13].

Conclusion

While 5-Methylthiophene-3-carboxamide is a valuable compound in research and development, its handling demands a rigorous and informed approach to safety. Due to the incomplete toxicological dataset, all operations should be governed by the principle of treating it as a potentially hazardous substance. By implementing robust engineering controls, adhering to strict handling protocols, and utilizing appropriate personal protective equipment, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

- Safety Data Sheet. (n.d.).

- SAFETY DATA SHEET - 5-Methylthiophene-2-carboxaldehyde. (2025, December 22). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Thiophene-2-carboxamide. (2025, September 14). Thermo Fisher Scientific.

- SAFETY DATA SHEET - 5-(Methylthio)thiophene-2-carboxylic acid. (2023, September 1). Fisher Scientific.

- SAFETY DATA SHEET - Methyl Thiophene-3-carboxylate. (n.d.). TCI Chemicals.

- Safety Data Sheet - 3-Methyl-d3-thiophene. (2016). CDN Isotopes.

- 2-Amino-5-methylthiophene-3-carboxylic acid. (2025). PubChem.

- SAFETY DATA SHEET - Methyl 3-amino-5-phenylthiophene-2-carboxylate. (2025, December 20). Fisher Scientific.

- 2-Amino-5-methylthiophene-3-carboxamide. (n.d.). Sigma-Aldrich.

- Thiophene-3-carboxamide. (2025). PubChem.

- Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). ScienceDirect.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Cognizance Journal of Multidisciplinary Studies.

- SAFETY DATA SHEET. (n.d.). CymitQuimica.

- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.

- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

- 5-Methylthiophene-3-carboxylic acid. (n.d.). Sigma-Aldrich.

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. impactfactor.org [impactfactor.org]

- 3. 2-Amino-5-methylthiophene-3-carboxylic acid | C6H7NO2S | CID 21931591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiophene-3-carboxamide | C5H5NOS | CID 11205757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. femaflavor.org [femaflavor.org]

- 10. peptide.com [peptide.com]

- 11. 2-Amino-5-methylthiophene-3-carboxamide 51486-03-4 [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

Solubility of 5-Methylthiophene-3-carboxamide in common lab solvents

Technical Whitepaper: Solubility Profiling of 5-Methylthiophene-3-carboxamide

Executive Summary

5-Methylthiophene-3-carboxamide is a critical heteroaromatic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and as a synthetic intermediate for kinase inhibitors and antipsychotic agents (e.g., Olanzapine analogs). Its physicochemical profile is defined by the lipophilic thiophene core balanced by the polar carboxamide moiety.

This guide provides a definitive technical analysis of its solubility landscape. Unlike its ubiquitously available derivative 2-amino-5-methylthiophene-3-carboxamide, the core 5-methylthiophene-3-carboxamide exhibits a distinct solubility profile driven by the absence of the primary amine donor. This document details solvent compatibility, experimental determination protocols, and solubilization strategies for biological assays.[1]

Physicochemical Profile & Structural Determinants

To predict and manipulate solubility, one must understand the molecular drivers.[1] The 5-methyl group increases lipophilicity relative to the parent thiophene-3-carboxamide, while the amide group acts as the primary hydrogen bond donor/acceptor (HBD/HBA), dictating solubility in polar aprotic solvents.

| Property | Value (Predicted/Experimental) | Impact on Solubility |

| Molecular Weight | 141.19 g/mol | Low MW favors solubility in diverse solvents (Fragment Rule of 3). |

| LogP (Lipophilicity) | ~1.1 – 1.3 | Moderately lipophilic.[1] Poor aqueous solubility; high organic solubility.[1] |

| H-Bond Donors | 2 (Amide -NH2) | Critical for solubility in DMSO and Alcohols.[1] |

| H-Bond Acceptors | 2 (Amide C=O, Thiophene S) | Facilitates interaction with water/protic solvents.[1] |

| pKa | ~15 (Amide N-H) | Neutral at physiological pH (7.4).[1] No pH-dependent solubility shift in buffers.[1] |

Solubility Landscape: Solvent Compatibility Guide

The following data consolidates experimental trends from thiophene-carboxamide libraries and structural analogs.

Primary Solvent Classes

| Solvent Class | Representative Solvents | Solubility Rating | Estimated Conc. (mM) | Usage Context |

| Polar Aprotic | DMSO , DMF, DMA | Excellent | > 100 mM | Standard Stock Solution. Ideal for compound libraries and cryo-storage. |

| Polar Protic | Methanol, Ethanol | Good | 20 – 50 mM | Recrystallization; intermediate dilutions.[1] Heating may be required for saturation.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | 50 – 100 mM | Synthetic workup; chromatography loading.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate | 10 – 30 mM | Reaction solvent; not recommended for long-term storage due to peroxides.[1] |

| Aqueous | Water, PBS (pH 7.[1]4) | Poor | < 1 mM | Biological assays.[1] Requires co-solvent (DMSO) or carrier (Cyclodextrin).[1] |

| Non-Polar | Hexane, Heptane | Insoluble | < 0.1 mM | Used as an anti-solvent for precipitation/purification.[1] |

Critical Solubility Insights

-

The "Amide Effect": While the thiophene ring is lipophilic, the primary amide (-CONH2) creates a high crystal lattice energy due to intermolecular hydrogen bonding.[1] This often makes the solid compound harder to dissolve in non-polar solvents (hexane) compared to its ester analogs.[1]

-

DMSO Stability: 5-Methylthiophene-3-carboxamide is stable in DMSO at room temperature. However, avoid freeze-thaw cycles which can induce precipitation of hydrates.

-

Aqueous buffer limitation: Without an ionizable group (like a basic amine or acidic carboxylic acid) in the physiological range, pH adjustment (pH 2-10) will not significantly improve aqueous solubility.[1]

Experimental Protocols for Solubility Determination

For drug development, rely on two distinct methodologies: Kinetic Solubility (for HTS screening) and Thermodynamic Solubility (for formulation).[1]

Method A: Kinetic Solubility (High-Throughput)

Use this for rapid estimation during compound screening.[1]

-

Preparation: Start with a 10 mM stock solution in DMSO.

-

Spike: Pipette 10 µL of stock into 490 µL of PBS (pH 7.4) to reach a target concentration of 200 µM (2% DMSO final).

-

Incubation: Shake for 90 minutes at room temperature.

-

Analysis: Measure turbidity via nephelometry or UV-Vis absorption (250–300 nm range).[1]

-

Result: If precipitate forms, solubility is < 200 µM.[1] If clear, solubility is > 200 µM.[1]

Method B: Thermodynamic Solubility (Gold Standard)

Use this for precise physicochemical characterization.[1]

-

Saturation: Add excess solid 5-Methylthiophene-3-carboxamide (~2 mg) to 1 mL of solvent (e.g., PBS or Water) in a glass vial.

-

Equilibration: Agitate (shake or stir) for 24 to 48 hours at 25°C. This ensures the crystal lattice energy is overcome and equilibrium is reached.[1]

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter to remove undissolved solid.

-

Quantification: Inject the supernatant into HPLC-UV/Vis.

-

Calculation: Compare peak area against a standard curve prepared from the DMSO stock.

Visualization of Solubility Workflows

Figure 1: Solubility Decision Tree for Assay Development

This logic flow guides the researcher in selecting the correct solvent system based on the intended application.[1]

Caption: Decision matrix for solubilizing 5-Methylthiophene-3-carboxamide across different experimental contexts.

Figure 2: Thermodynamic Solubility Protocol

A visual standard operating procedure (SOP) for accurate solubility measurement.[1]

Caption: Step-by-step workflow for determining thermodynamic solubility constants.

References

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pH-metric solubility).

-

PubChem Database. "Thiophene-3-carboxamide (CID 11205757) Physicochemical Properties."[1] National Library of Medicine.[1]

-

Life Chemicals. "Fragment Library Design and Solubility Profiling." (Industry standard protocols for thiophene fragment solubility in DMSO).

-

Bergström, C. A., et al. (2007).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

Sources

The Thiophene Scaffold: A Privileged Structure in the Development of Novel Anti-inflammatory Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for potent, safe, and effective anti-inflammatory drugs is a cornerstone of modern medicinal chemistry. Chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis afflict millions worldwide, creating a significant unmet medical need. In this landscape, heterocyclic compounds have emerged as a fertile ground for drug discovery, with the thiophene ring system standing out as a "privileged structure."[1][2] Its unique electronic properties and ability to act as a versatile scaffold for chemical modification have led to the development of numerous bioactive molecules, including several commercially successful anti-inflammatory drugs like Tinoridine, Tiaprofenic acid, and Tenidap.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory activity of thiophene-based compounds, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols for their evaluation.

Mechanisms of Action: How Thiophene-Based Compounds Quell Inflammation

The anti-inflammatory effects of thiophene derivatives are multifaceted, often involving the modulation of multiple key signaling pathways and enzymatic targets. This pleiotropic activity is a significant advantage, as it can lead to broader efficacy in complex inflammatory conditions.

Inhibition of Pro-inflammatory Enzymes: COX and LOX

A primary mechanism by which many thiophene-based compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][4][5] These enzymes are pivotal in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[2]

-

Cyclooxygenase (COX): There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a major therapeutic target.[2] Many thiophene-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as Tiaprofenic acid, act as non-selective or COX-2 selective inhibitors.[1][2][3] By blocking COX-2, these compounds reduce the production of prostaglandins that contribute to pain, fever, and swelling.[2]

-

Lipoxygenase (LOX): The LOX pathway leads to the production of leukotrienes, which are potent chemoattractants and mediators of allergic and inflammatory responses.[1] Some thiophene derivatives have demonstrated the ability to inhibit 5-LOX, the key enzyme in leukotriene synthesis.[1][2] Zileuton, a commercially available drug for asthma, contains a thiophene moiety and functions as a 5-LOX inhibitor.[1][2][3] The dual inhibition of both COX and LOX pathways is a particularly attractive strategy, as it can offer a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile.[4][5]

Modulation of Pro-inflammatory Cytokines and Signaling Pathways

Beyond direct enzyme inhibition, thiophene derivatives can modulate the expression and activity of key signaling molecules that drive the inflammatory cascade.

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukins (ILs): Pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 are central to the inflammatory response.[2][3] Several studies have shown that thiophene-based compounds can suppress the production of these cytokines.[6][7] For instance, certain thiophen-2-ylmethylene derivatives have demonstrated a remarkable ability to inhibit TNF-α production, in some cases exceeding the efficacy of the standard drug celecoxib.[6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines and is a validated target for anti-inflammatory drug development.[8][9][10] A number of thiophene-based compounds have been designed and synthesized as potent p38 MAPK inhibitors.[8][9] These compounds often feature vicinal 4-fluorophenyl and 4-pyridyl rings attached to the thiophene core and have shown high binding affinity to the active phosphorylated form of p38α MAPK.[8][9]

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[11][12] Some thiophene derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby preventing the downstream transcription of these inflammatory mediators.[7][13] This inhibition can occur through various mechanisms, including the prevention of the degradation of the IκBα inhibitory protein.[14]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The anti-inflammatory activity of thiophene-based compounds is highly dependent on the nature and position of substituents on the thiophene ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.[1][2][4][5]

Key structural features that have been shown to influence anti-inflammatory activity include:

-

Carboxylic Acid and Ester Groups: The presence of carboxylic acid or ester functionalities is a common feature in many active thiophene derivatives, particularly those targeting COX enzymes.[1][2] These groups can mimic the carboxylic acid moiety of arachidonic acid, allowing for interaction with the active site of the enzyme.

-

Amine and Amide Groups: Amine and amide substituents have also been frequently described in potent anti-inflammatory thiophene compounds.[1][2] These groups can participate in hydrogen bonding interactions with the target protein, enhancing binding affinity.

-

Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl rings, often at the 2- and 5-positions of the thiophene ring, can significantly impact activity.[15][16] For instance, the presence of a 4-methoxyphenyl group has been associated with enhanced anti-inflammatory and analgesic properties.[17]

-

Electron-Withdrawing and Electron-Donating Groups: The electronic nature of the substituents can influence the overall electron density of the thiophene ring and its interaction with biological targets. Both electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methoxy, methyl) have been shown to be important for activity, with the optimal substitution pattern depending on the specific target.[1][2][17]

| Thiophene Derivative | Substituents | Target/Mechanism | In Vitro/In Vivo Activity | Reference |

| Tetrasubstituted thiophene ester (4c) | Ester, Anilino, Benzoyl with OCH3 | COX/LOX (presumed) | 71% inhibition of paw edema at 10 mg/kg | [17] |

| Tetrasubstituted thiophene acid (5a) | Carboxylic acid, Anilino, Benzoyl with OCH3 | COX/LOX (presumed) | 79% inhibition of paw edema at 10 mg/kg | [17] |

| 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine | 4-fluorophenyl, 4-pyridyl | p38α MAPK | Ki = 0.6 μM (to active p38α MAPK) | [8][9] |

| Thiophen-2-ylmethylene derivative (6) | Various nitrogenous heterocycles | TNF-α production | Remarkable inhibitory effect greater than celecoxib | [6] |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | Phenyl | COX-2 | IC50 = 0.31–1.40 µM | [2] |

Table 1: Examples of Thiophene-Based Compounds and their Anti-inflammatory Activity.

Experimental Protocols for Evaluating Anti-inflammatory Activity

The assessment of the anti-inflammatory potential of novel thiophene compounds requires a combination of in vitro and in vivo experimental models.[18][19] These assays allow for the determination of the compound's mechanism of action, potency, and efficacy in a biological system.

In Vitro Assays

In vitro assays are essential for the initial screening of compounds and for elucidating their specific molecular targets.[19][20]

Principle: Inflammation can lead to the denaturation of proteins. This assay measures the ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin or egg albumin, which is analogous to the in vivo scenario.[21][22]

Protocol:

-

Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL) and 0.5 mL of 1% aqueous solution of bovine serum albumin.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating the mixture at 57°C for 30 minutes.

-

After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3).

-

Measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilization of the HRBC membrane by a test compound indicates its ability to prevent the release of lysosomal enzymes, which are involved in the inflammatory process.[21][23]

Protocol:

-

Prepare a 10% v/v suspension of fresh human red blood cells in isotonic saline.

-

Prepare a reaction mixture containing 1.0 mL of the test compound at various concentrations, 1.0 mL of phosphate buffer (pH 7.4), 0.5 mL of HRBC suspension, and 2.0 mL of hyposaline (0.36% NaCl).

-

Incubate the mixture at 37°C for 30 minutes.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Use a standard anti-inflammatory drug (e.g., indomethacin) as a positive control.

-